molecular formula C14H20ClN3O3 B1358104 Tert-butyl 4-[(6-chloropyridazin-3-yl)oxy]piperidine-1-carboxylate CAS No. 442199-16-8

Tert-butyl 4-[(6-chloropyridazin-3-yl)oxy]piperidine-1-carboxylate

Cat. No.: B1358104
CAS No.: 442199-16-8
M. Wt: 313.78 g/mol
InChI Key: HSMDYETYICNJOH-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(6-chloropyridazin-3-yl)oxy]piperidine-1-carboxylate: is a synthetic organic compound with the molecular formula C14H20ClN3O3 It is characterized by the presence of a piperidine ring substituted with a tert-butyl ester group and a 6-chloropyridazin-3-yloxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(6-chloropyridazin-3-yl)oxy]piperidine-1-carboxylate typically involves the following steps:

  • Formation of the Piperidine Intermediate: : The piperidine ring is first functionalized with a tert-butyl ester group. This can be achieved through the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine.

  • Introduction of the Chloropyridazinyl Group: : The next step involves the nucleophilic substitution reaction where the piperidine intermediate reacts with 6-chloropyridazine. This reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated purification systems to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

  • Reduction: : Reduction reactions can target the chloropyridazinyl group, potentially converting it to an amine or other reduced forms.

  • Substitution: : The chloropyridazinyl group is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSH) are employed under basic conditions.

Major Products

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: Amino derivatives of the chloropyridazinyl group.

    Substitution: Various substituted pyridazinyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-[(6-chloropyridazin-3-yl)oxy]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors. Its structural features make it a candidate for the design of molecules that can interact with specific biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs, especially those targeting neurological or inflammatory pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of active ingredients.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(6-chloropyridazin-3-yl)oxy]piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with receptor sites, while the chloropyridazinyl group can form hydrogen bonds or hydrophobic interactions with enzymes or other proteins. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-[(6-aminopyridazin-3-yl)oxy]piperidine-1-carboxylate
  • Tert-butyl 4-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carboxylate
  • Tert-butyl 4-[(6-fluoropyridazin-3-yl)oxy]piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-[(6-chloropyridazin-3-yl)oxy]piperidine-1-carboxylate is unique due to the presence of the chlorine atom on the pyridazine ring, which can significantly influence its reactivity and interaction with biological targets. This chlorine atom can participate in various chemical reactions, making the compound more versatile compared to its analogs.

Properties

IUPAC Name

tert-butyl 4-(6-chloropyridazin-3-yl)oxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O3/c1-14(2,3)21-13(19)18-8-6-10(7-9-18)20-12-5-4-11(15)16-17-12/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMDYETYICNJOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619848
Record name tert-Butyl 4-[(6-chloropyridazin-3-yl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442199-16-8
Record name tert-Butyl 4-[(6-chloropyridazin-3-yl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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